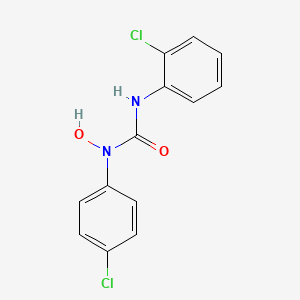![molecular formula C25H17NO3 B14367227 N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide CAS No. 91657-91-9](/img/structure/B14367227.png)
N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide is an organic compound with a complex structure that includes both naphthalene and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with phenylglyoxal in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction. The mixture is usually stirred at room temperature for several hours until the reaction is complete.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: N-bromosuccinimide (NBS) for free radical bromination.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of brominated derivatives.
Applications De Recherche Scientifique
N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Naphthalene-1-carboxamide: Shares the naphthalene core but lacks the phenylacetyl group.
Phenylglyoxal derivatives: Similar in structure but differ in the naphthalene substitution.
Uniqueness
N-[Oxo(phenyl)acetyl]-N-phenylnaphthalene-1-carboxamide is unique due to the combination of naphthalene and phenyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Propriétés
Numéro CAS |
91657-91-9 |
|---|---|
Formule moléculaire |
C25H17NO3 |
Poids moléculaire |
379.4 g/mol |
Nom IUPAC |
N-(2-oxo-2-phenylacetyl)-N-phenylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C25H17NO3/c27-23(19-11-3-1-4-12-19)25(29)26(20-14-5-2-6-15-20)24(28)22-17-9-13-18-10-7-8-16-21(18)22/h1-17H |
Clé InChI |
NZPKRJNMMALBFH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)C(=O)N(C2=CC=CC=C2)C(=O)C3=CC=CC4=CC=CC=C43 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phosphine, (diphenylethenylidene)[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14367146.png)

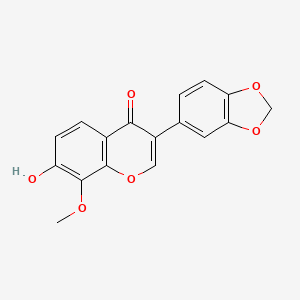
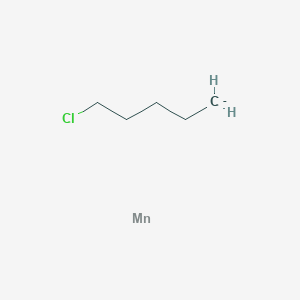

![3-[bis[3-[2-(methylamino)ethylamino]-3-oxopropyl]amino]-N-[2-(methylamino)ethyl]propanamide](/img/structure/B14367176.png)
![1-(Phenylsulfanyl)-2-{(Z)-[2-(phenylsulfanyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14367191.png)
![5-[(4-Methylphenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14367199.png)
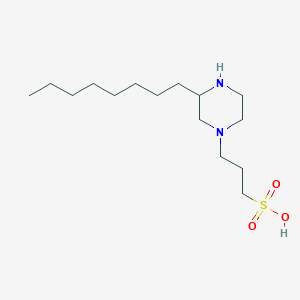
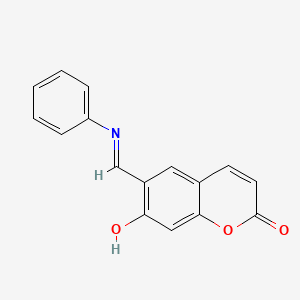
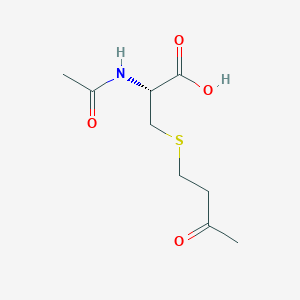
![N-[3-(furan-2-yl)propylidene]hydroxylamine](/img/structure/B14367218.png)
![4-[(2-Methyl-1,2,3,4-tetrahydroisoquinolin-4-yl)methyl]phenol](/img/structure/B14367231.png)
